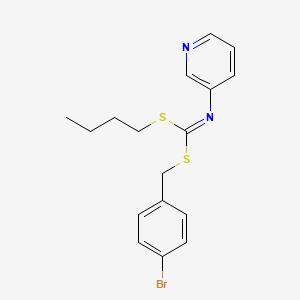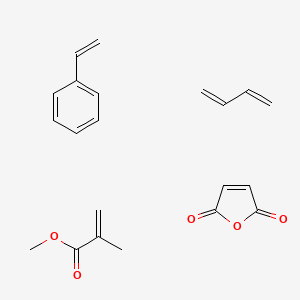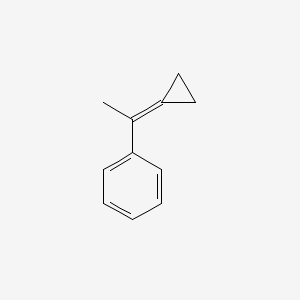
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane typically involves the reaction of phenylacetaldehyde with a suitable diol under acidic conditions to form the dioxolane ring. The stereochemistry is controlled by using chiral catalysts or starting materials that favor the formation of the (2R,4R) isomer.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into more reduced forms, such as alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.
Scientific Research Applications
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-methyl-2-phenyl-1,3-dioxolane: The enantiomer of the compound, with different stereochemistry.
(2R,4R)-4-methyl-2-phenyl-1,3-dioxane: A similar compound with a different ring structure.
Uniqueness
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is unique due to its specific stereochemistry and dioxolane ring, which confer distinct chemical and biological properties. Its ability to participate in stereospecific reactions and interact with chiral environments makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
51591-49-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
InChI Key |
CDIKGISJRLTLRA-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


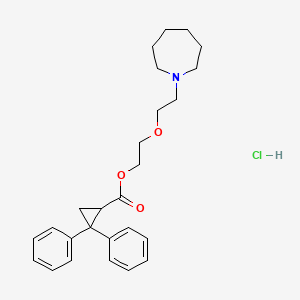

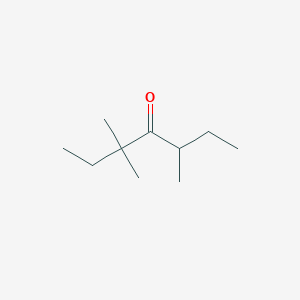
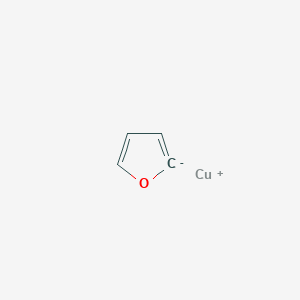


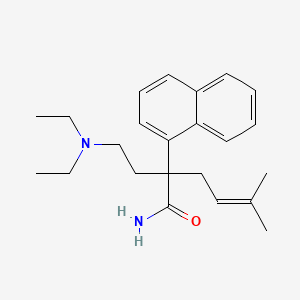
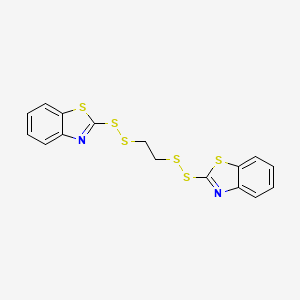
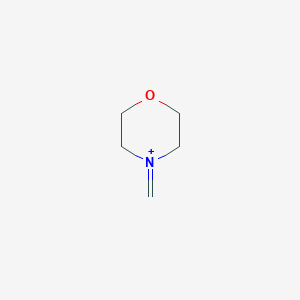

![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
